(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Description
The compound (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
is a synthetic compound . It has a molecular formula of C20H26O2
.
Molecular Structure Analysis
The compound has a complex structure with multiple rings . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of the compound is298.4 g/mol
. It has 1
hydrogen bond donor count and 2
hydrogen bond acceptor count . The exact mass and monoisotopic mass are 298.193280068 g/mol
. The compound has a complexity of 594
.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The research conducted by Ketuly et al. (2010) on a structurally related compound, focusing on the crystallographic analysis, provides insights into the molecular interactions and conformational aspects of such compounds. This study is pivotal in understanding the physicochemical properties of similar cyclopenta[a]phenanthrene derivatives, including (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Ketuly et al., 2010).
Synthesis and Chemical Modifications
Coombs and Zepik (1992) demonstrate the synthesis of a bay-region trifluoromethyl analogue of a potent polycyclic aromatic carcinogen, which shares a similar synthetic pathway to our compound of interest. This research is significant for understanding the synthetic methodologies that can be applied to similar structures (Coombs & Zepik, 1992).
Biological Activities and Implications
The study by Boyd, Ioannides, and Coombs (1995) examines the metabolic activation of cyclopenta[a]phenanthrenes, providing critical insights into the biological activity of these compounds, which may extend to our compound under discussion (Boyd, Ioannides, & Coombs, 1995).
Potential for Drug Development
Valverde et al. (2013) explore the design and synthesis of an aromatic-steroid derivative, highlighting the potential of cyclopenta[a]phenanthrenes in drug development. These findings could be extrapolated to the development of new drugs based on the structure of (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-dodecahydrocyclopenta[a]phenanthren-3-one (Valverde et al., 2013).
properties
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-LKNWQSDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
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